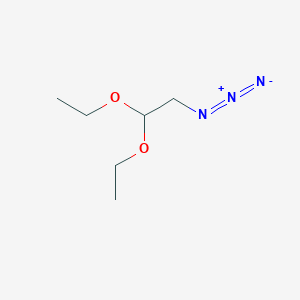

2-Azido-1,1-diethoxyethane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azido-1,1-diethoxyethane is an organic compound characterized by the presence of an azido group attached to a diethoxyethane backbone

准备方法

Synthetic Routes and Reaction Conditions: 2-Azido-1,1-diethoxyethane can be synthesized through the reaction of bromoacetaldehyde diethyl acetal with sodium azide in the presence of a catalytic amount of sodium iodide. The reaction is typically carried out in dimethyl sulfoxide (DMSO) at 90°C for 45 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure safety and efficiency, particularly given the hazardous nature of azides.

化学反应分析

Staudinger-Aza-Wittig Reactions

2-Azido-1,1-diethoxyethane participates in Staudinger-aza-Wittig reactions with 1,3-dicarbonyl compounds to form heterocyclic frameworks .

Reaction with Cyclohexane-1,3-dione

Mechanism :

-

Staudinger Reaction : The azide reacts with triphenylphosphine to form an iminophosphorane intermediate.

-

Aza-Wittig Reaction : The intermediate reacts with cyclohexane-1,3-dione, yielding an enamine.

-

Cyclization : Acid treatment (e.g., trifluoroacetic acid) induces cyclization to form 6,7-dihydro-1H-indol-4(5H)-one .

Experimental Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexane-1,3-dione | 6,7-Dihydro-1H-indol-4(5H)-one | 78 | TFA, CH₂Cl₂, 12 h, rt |

Formation of Pyridine Derivatives

This compound reacts with malononitrile to form dicyano acetals, which undergo cyclization to yield pyrimidine derivatives .

Example :

-

Reactants : Malononitrile (1.2 equiv), this compound (1 equiv).

-

Conditions : Reflux in ethanol for 6 h.

Acid-Mediated Transformations

Under acidic conditions, this compound undergoes hydrolysis to generate reactive intermediates for further functionalization:

Applications :

-

Benzofuran Synthesis : Alkylation of resacetophenone followed by acid-catalyzed cyclization yields substituted benzofurans .

-

Furanoflavonoids : Baker–Venkataraman rearrangement and cyclization produce furanoflavonoid scaffolds .

Stability and Handling

This compound’s versatility in constructing nitrogen heterocycles and its compatibility with diverse reaction conditions underscore its utility in medicinal and materials chemistry .

科学研究应用

Synthetic Applications

One of the primary applications of 2-Azido-1,1-diethoxyethane is in the synthesis of various nitrogen-containing heterocycles. It is commonly utilized in reactions that lead to the formation of pyrroles and other complex organic molecules.

Synthesis of Pyrroles

The compound facilitates the Staudinger-aza-Wittig reaction, which involves the reaction of 1,3-dicarbonyl compounds with this compound. This method has been shown to efficiently produce a variety of pyrroles and related compounds. The process typically involves the following steps:

- Condensation : 1,3-dicarbonyl compounds are condensed with this compound.

- Cyclization : Subsequent cyclization leads to the formation of pyrrole derivatives.

This reaction pathway has been documented in several studies, demonstrating its effectiveness in synthesizing complex organic molecules .

Formation of 1,2,3-Triazoles

This compound serves as a precursor for the synthesis of 1,2,3-triazole derivatives. The azide functionality allows for click chemistry reactions with alkynes, leading to the formation of these valuable triazole compounds. The general mechanism involves:

- Reaction with Alkynes : The azide reacts with terminal alkynes in the presence of a copper catalyst to yield 1,2,3-triazoles.

- Applications : These triazoles have applications in pharmaceuticals, materials science, and as bioorthogonal labels in biological studies .

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthetic chemistry:

Case Study 1: Synthesis of Functionalized Pyrroles

A study demonstrated the efficient synthesis of functionalized pyrroles using this compound through the Staudinger-aza-Wittig reaction. The resulting pyrroles exhibited significant biological activity and potential therapeutic applications .

Case Study 2: Antioxidant Properties

Research involving novel triazole-containing nitrones synthesized from this compound showed promising antioxidant properties. These compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential applications in health-related fields .

作用机制

The mechanism of action of 2-Azido-1,1-diethoxyethane primarily involves the reactivity of the azido group. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways. In cycloaddition reactions, the azido group facilitates the formation of nitrogen-containing heterocycles, which can interact with biological targets .

相似化合物的比较

- 2-Azido-1,1-dimethoxyethane

- 2-Azido-1,1-diethoxypropane

- 2-Azido-1,1-dibutoxyethane

Comparison: 2-Azido-1,1-diethoxyethane is unique due to its specific diethoxyethane backbone, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .

生物活性

2-Azido-1,1-diethoxyethane is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antioxidant properties, and implications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl acetal with sodium azide. This process can be optimized for safety and efficiency, especially considering the explosive nature of azide compounds. Recent studies have demonstrated methods to handle azide chemistry safely during large-scale synthesis, which is crucial for pharmaceutical applications .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In a study assessing various derivatives, it was found that compounds synthesized from this compound showed significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals. Specifically, one derivative demonstrated a hydroxyl radical scavenging ability of 99.9% and was identified as a potent lipoxygenase (LOX) inhibitor .

Table 1: Antioxidant Activity of Derived Compounds from this compound

| Compound | Hydroxyl Radical Scavenging (%) | LOX Inhibition (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 9f | 99.9 | 27 | 87 |

| Other | Varies | Varies | Varies |

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological targets. This includes its role in synthesizing triazole-containing compounds, which are known for their diverse biological activities such as antimicrobial and anticancer properties .

Case Studies

- Antimicrobial Activity : A series of compounds derived from this compound were tested for antimicrobial activity against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections .

- Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

属性

IUPAC Name |

2-azido-1,1-diethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRZYHJYSHNQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN=[N+]=[N-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。